Licogliflozin
Overview
Description
Licogliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus . It is a sodium-glucose cotransporter (SGLT1 and SGLT2) inhibitor . It suppresses the reabsorption of glucose in the proximal tubule within the kidneys and enhances urinary excretion of glucose, normalizing blood glucose levels .
Molecular Structure Analysis
The molecular formula of Licogliflozin is C23H28O7 . Its exact mass is 416.18 and its molecular weight is 416.470 .Chemical Reactions Analysis
Licogliflozin, as an SGLT1 and SGLT2 inhibitor, has been shown to improve insulin resistance and reduce the weight of patients with PCOS . It also demonstrated significant reductions in body weight versus placebo .Physical And Chemical Properties Analysis
Licogliflozin is a solid substance . It has a solubility of 100 mg/mL in DMSO and 2 mg/mL in water . Its chemical formula is C23H28O7 and it has a molecular weight of 416.46 .Scientific Research Applications
Obesity and Diabetes Treatment : Licogliflozin has been shown to impact body weight and metabolic parameters in obese patients with or without diabetes. It effectively reduces body weight and improves metabolic profiles in these patients (He et al., 2019).
Management of Stool Frequency and Consistency : Licogliflozin treatment is associated with increased stool frequency and loose stools. A study investigated the effects of varying carbohydrate content in meals on stool frequency and consistency in overweight or obese adults. It was found that reducing the carbohydrate content in meals could manage these licogliflozin-induced changes (He et al., 2020).
Chronic Kidney Disease (CKD) : Licogliflozin has been studied for its effects on renal function and hemodynamics in patients with CKD. It significantly increases urinary glucose excretion and favorably alters urinary electrolytes and hemodynamics in patients with varying degrees of CKD (He et al., 2021).
Pharmacokinetics, Metabolism, and Excretion : A study investigated the absorption, metabolism, and excretion of licogliflozin in rats, dogs, and humans. It found rapid oral absorption and nearly complete excretion of licogliflozin-related radioactivity across these species (Wang-Lakshman et al., 2021).
Polycystic Ovary Syndrome (PCOS) : Licogliflozin has been evaluated as a potential treatment for PCOS. It demonstrated a reduction in hyperinsulinaemia and a trend towards reducing hyperandrogenism in women with PCOS, suggesting its promise as a novel treatment option (Tan et al., 2021).
properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJAMQQAAMJFGB-ZQGJOIPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Licogliflozin | |
CAS RN |
1291094-73-9 | |
Record name | Licogliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291094739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licogliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LICOGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57J06X6EI0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.